An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of 3-(3-Phenylisoxazol-5-yl)propanal
An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of 3-(3-Phenylisoxazol-5-yl)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is of paramount importance. 3-(3-Phenylisoxazol-5-yl)propanal is a molecule of significant interest, featuring a disubstituted isoxazole core linked to an aliphatic aldehyde chain. The isoxazole moiety is a well-established pharmacophore present in a variety of biologically active compounds, while the aldehyde group offers a reactive handle for further synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of such organic molecules in solution.
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3-(3-Phenylisoxazol-5-yl)propanal. As a Senior Application Scientist, the following discussion is grounded in established principles of NMR spectroscopy and draws upon spectral data from analogous structures to offer a robust and reliable interpretation. The causality behind the predicted chemical shifts and coupling constants will be explained, providing a framework for researchers to interpret experimentally obtained spectra.
Molecular Structure and Numbering Scheme
To facilitate a clear and concise discussion of the NMR data, the following numbering scheme for 3-(3-Phenylisoxazol-5-yl)propanal will be utilized throughout this guide.
Caption: Molecular structure and numbering of 3-(3-Phenylisoxazol-5-yl)propanal.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-(3-Phenylisoxazol-5-yl)propanal is anticipated to exhibit distinct signals corresponding to the protons of the phenyl ring, the isoxazole ring, and the propanal side chain. The chemical shifts are influenced by the electronic environment of each proton, including inductive and anisotropic effects of the functional groups.[1][2]
Phenyl Protons (H-2' to H-6')
The phenyl group at position 3 of the isoxazole ring is expected to show a complex multiplet or a set of multiplets in the aromatic region, typically between δ 7.40 and 7.80 ppm . The ortho-protons (H-2' and H-6') will be the most deshielded due to their proximity to the electron-withdrawing isoxazole ring. The meta-protons (H-3' and H-5') and the para-proton (H-4') will appear at slightly higher fields.
Isoxazole Proton (H-4)
The single proton on the isoxazole ring (H-4) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is highly dependent on the nature of the substituents at positions 3 and 5.[3] For a 3-phenyl, 5-alkyl substituted isoxazole, the H-4 proton is predicted to resonate in the range of δ 6.20 - 6.50 ppm . The electron-donating nature of the alkyl substituent at C5 contributes to a slightly more shielded environment compared to isoxazoles with electron-withdrawing groups at this position.
Propanal Protons (H-α, H-β, H-γ)
The protons of the propanal side chain will exhibit characteristic chemical shifts and coupling patterns.
-
Aldehyde Proton (H-γ): The aldehyde proton is the most deshielded proton in the molecule due to the strong electron-withdrawing and anisotropic effects of the carbonyl group.[4][5] It is expected to appear as a triplet in the downfield region of the spectrum, typically between δ 9.70 and 9.80 ppm . The triplet multiplicity arises from coupling with the two adjacent H-β protons.
-
Methylene Protons Beta to the Isoxazole Ring (H-β): These protons are adjacent to both the aldehyde group and the Cα methylene group. They are expected to resonate as a triplet of triplets (tt) or a complex multiplet around δ 2.80 - 3.00 ppm . The downfield shift is due to the influence of the adjacent carbonyl group.
-
Methylene Protons Alpha to the Isoxazole Ring (H-α): These protons are directly attached to the carbon adjacent to the isoxazole ring. They are expected to appear as a triplet around δ 3.10 - 3.30 ppm , being deshielded by the heterocyclic ring.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-γ (CHO) | 9.70 - 9.80 | t | ~1.5 |
| H-2', H-6' | 7.70 - 7.80 | m | - |
| H-3', H-4', H-5' | 7.40 - 7.50 | m | - |
| H-4 | 6.20 - 6.50 | s | - |
| H-α | 3.10 - 3.30 | t | ~7.0 |
| H-β | 2.80 - 3.00 | dt | J(β,α) ≈ 7.0, J(β,γ) ≈ 1.5 |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.[6]
Carbonyl Carbon (C-γ)
The aldehyde carbonyl carbon is highly deshielded and will appear at the lowest field in the spectrum, typically in the range of δ 200 - 202 ppm .[4]
Aromatic and Heterocyclic Carbons
-
Isoxazole Carbons (C-3, C-4, C-5): The carbons of the isoxazole ring are expected to resonate in the aromatic region. C-3 and C-5, being attached to other groups, will appear further downfield than C-4. Predicted shifts are approximately δ 162-164 ppm for C-3, δ 101-103 ppm for C-4, and δ 170-172 ppm for C-5.
-
Phenyl Carbons (C-1' to C-6'): The phenyl carbons will appear in the typical aromatic region of δ 125 - 135 ppm . The ipso-carbon (C-1') will be shifted slightly downfield.
Aliphatic Carbons (C-α, C-β)
The sp³ hybridized carbons of the propanal chain will appear in the upfield region of the spectrum.
-
C-β: This carbon, adjacent to the carbonyl group, is expected around δ 40 - 42 ppm .
-
C-α: This carbon, adjacent to the isoxazole ring, is predicted to be in the range of δ 20 - 22 ppm .
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-γ (CHO) | 200 - 202 |
| C-5 | 170 - 172 |
| C-3 | 162 - 164 |
| C-1' | ~130 |
| C-2', C-3', C-4', C-5', C-6' | 125 - 130 |
| C-4 | 101 - 103 |
| C-β | 40 - 42 |
| C-α | 20 - 22 |
2D NMR Spectroscopy for Structural Confirmation
To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal the coupling relationships between protons. For 3-(3-Phenylisoxazol-5-yl)propanal, cross-peaks would be expected between H-α and H-β, and between H-β and H-γ, confirming the connectivity of the propanal chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the C-α/H-α, C-β/H-β, and C-4/H-4 pairs.
Caption: Expected ¹H-¹H COSY correlations in the propanal chain.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Purity: Ensure the sample of 3-(3-Phenylisoxazol-5-yl)propanal is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[7] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be used depending on solubility.[8]
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (from -10 to 230 ppm).
Caption: General workflow for NMR analysis.
Conclusion
This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-(3-Phenylisoxazol-5-yl)propanal based on established principles and data from analogous structures. The predicted chemical shifts and coupling constants serve as a robust reference for researchers working on the synthesis and characterization of this and related compounds. The application of 2D NMR techniques and adherence to the outlined experimental protocol will ensure the accurate and unambiguous structural elucidation of this important heterocyclic molecule.
References
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.
- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis.
- From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling. PMC.
- Prediction of the 1H and 13C NMR Spectra of α-d-Glucose in Water by DFT Methods and MD Simulations. The Journal of Organic Chemistry - ACS Publications.
- Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing.
- Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed.
- How does solvent choice effect chemical shift in NMR experiments? Reddit.
- The solvent effects on the chemical shifts in nuclear magnetic resonance spectroscopy. V. A model for the benzene solutions of polar molecules. The Journal of Physical Chemistry - ACS Publications.
- Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- H-NMR and APT 13 C-NMR chemical shift assignments in ppm for... ResearchGate.
- 5 Combination of 1H and 13C NMR Spectroscopy.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- 18.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - Please wait for verification [reddit.com]
- 8. thieme-connect.de [thieme-connect.de]
